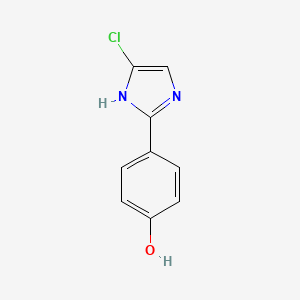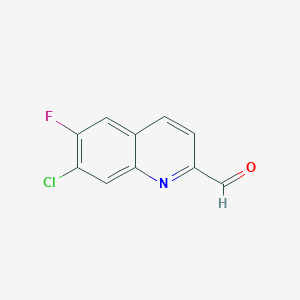
7-chloro-6-fluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-6-fluoroquinoline-2-carbaldehyde: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring . The reaction conditions often require refluxing the reactants in a suitable solvent, such as DMF, under controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-6-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or neutral conditions.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 7-chloro-6-fluoroquinoline-2-carboxylic acid.
Reduction: 7-chloro-6-fluoroquinoline-2-methanol.
Scientific Research Applications
Chemistry: 7-chloro-6-fluoroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various quinoline derivatives. These derivatives are explored for their potential as catalysts, ligands, and building blocks in organic synthesis .
Biology: The compound is studied for its potential antibacterial and antifungal activities. It serves as a lead compound in the development of new antimicrobial agents .
Medicine: Research into this compound includes its potential use in developing drugs for treating bacterial infections and other diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoroquinoline-2-carbaldehyde involves its interaction with bacterial enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . By binding to these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .
Comparison with Similar Compounds
- 6-fluoroquinoline-2-carbaldehyde
- 7-fluoroquinoline-6-carbaldehyde
- 8-fluoroquinoline-4-carbaldehyde
Comparison: 7-chloro-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential biological activity compared to other fluoroquinoline derivatives . The specific positioning of these substituents also influences the compound’s chemical properties and interactions with biological targets .
Properties
CAS No. |
165111-34-2 |
|---|---|
Molecular Formula |
C10H5ClFNO |
Molecular Weight |
209.60 g/mol |
IUPAC Name |
7-chloro-6-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-8-4-10-6(3-9(8)12)1-2-7(5-14)13-10/h1-5H |
InChI Key |
AQYFLYVSNVPCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]imidazol-7-amine](/img/structure/B8583407.png)
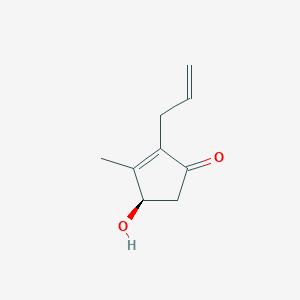
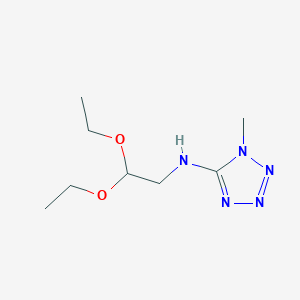
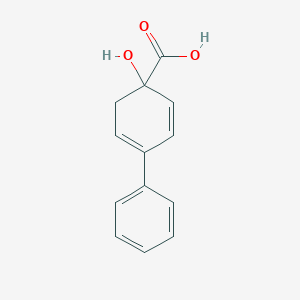

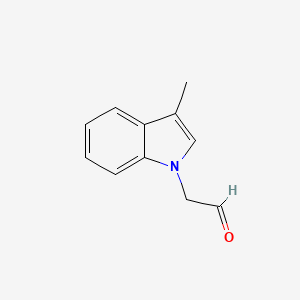
![tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B8583460.png)
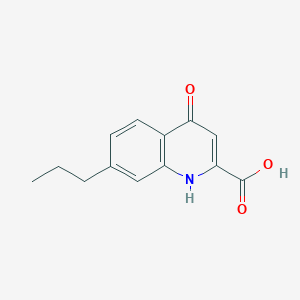
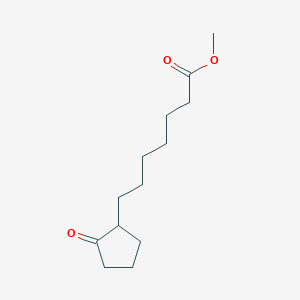
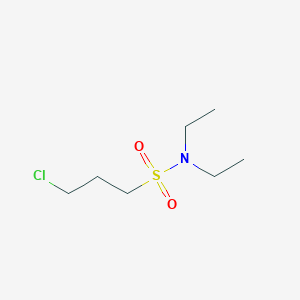
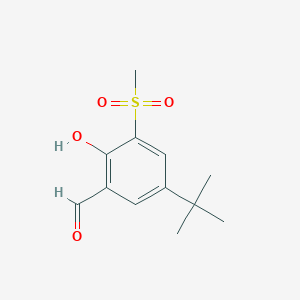
![4-Piperidinone, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8583508.png)
